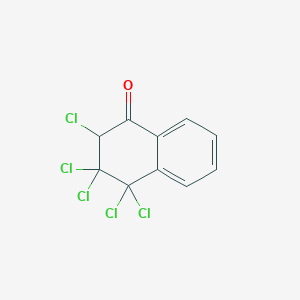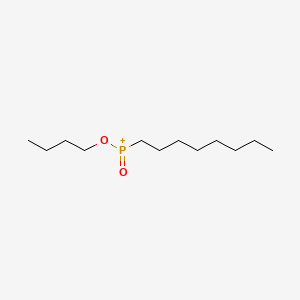![molecular formula C13H16N4O2 B14497659 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol CAS No. 63488-96-0](/img/structure/B14497659.png)
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is an organic compound that consists of a phenyl ring with methoxy and methyl substituents, and a pyrimidine ring with amino groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol typically involves multiple steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection. The starting material is often 2,4-diamino-6-hydroxypyrimidine . The reaction conditions may vary, but common reagents include palladium acetate (Pd(OAc)2) and N-ethylpiperidine for the Heck coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amino groups.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted phenols and pyrimidines.
科学研究应用
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells, such as bacteria and cancer cells .
相似化合物的比较
Similar Compounds
Trimethoprim: A well-known antifolate drug with a similar structure, consisting of a pyrimidine ring and a methoxyphenyl group.
Methotrexate: Another antifolate drug used in cancer treatment, with a structure that includes a diaminopteridine ring and a glutamate moiety.
Pyrimethamine: An antimalarial drug with a pyrimidine ring and a phenyl group.
Uniqueness
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and pharmacokinetic properties compared to other antifolate compounds .
属性
CAS 编号 |
63488-96-0 |
|---|---|
分子式 |
C13H16N4O2 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C13H16N4O2/c1-7-3-8(5-10(19-2)11(7)18)4-9-6-16-13(15)17-12(9)14/h3,5-6,18H,4H2,1-2H3,(H4,14,15,16,17) |
InChI 键 |
UQIMTBOIPIUWEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)
![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)


![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)

![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

